![molecular formula C13H16ClN B2682433 [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287301-57-7](/img/structure/B2682433.png)
[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as PCP-like compound, is a synthetic drug that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of arylcyclohexylamines, which are known to have dissociative and hallucinogenic effects. In 1.1]pentanyl]methanamine.
作用機序
The exact mechanism of action of [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, mood, and cognition. This compound is also known to have affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have both analgesic and anesthetic effects in animal studies. It has also been shown to have antidepressant and anxiolytic effects. Furthermore, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of using [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its high potency and selectivity for the NMDA and sigma-1 receptors. This allows for more precise targeting of these receptors and reduces the risk of off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One direction is to further investigate its potential therapeutic applications, such as in the treatment of neuropathic pain, depression, and anxiety disorders. Another direction is to explore its neuroprotective effects in more detail, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a synthetic drug that has shown promise in various medical fields. Its high potency and selectivity for the NMDA and sigma-1 receptors make it a valuable tool for studying these receptors and their role in pain, mood, and cognition. However, further research is needed to fully understand its potential therapeutic applications and side effects.
合成法
The synthesis method of [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of 2-chloro-4-methylphenylmagnesium bromide with 1,5-cyclooctadiene to form 1-(2-chloro-4-methylphenyl)-3-cyclooctene. The cyclooctene is then hydrogenated in the presence of palladium on carbon to form the desired compound. This synthesis method has been described in detail in a research paper published by Zhang et al. in 2018.
科学的研究の応用
[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential therapeutic applications in various medical fields. One study published in the Journal of Medicinal Chemistry in 2017 reported that this compound showed promising results in treating neuropathic pain in rats. Another study published in the Journal of Pharmacology and Experimental Therapeutics in 2018 reported that this compound could be a potential treatment for depression and anxiety disorders. Furthermore, [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been studied for its potential use as an anesthetic and analgesic agent.
特性
IUPAC Name |
[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN/c1-9-2-3-10(11(14)4-9)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFYVTILBVHREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)CN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

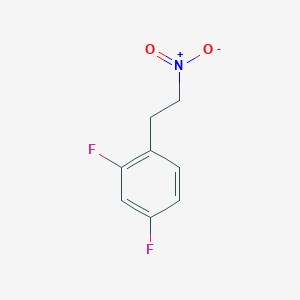
![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2682354.png)
![methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2682356.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2682360.png)
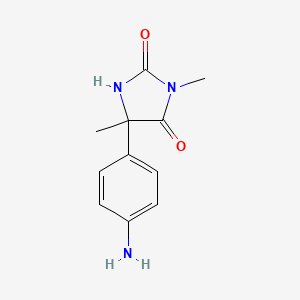
![1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682362.png)
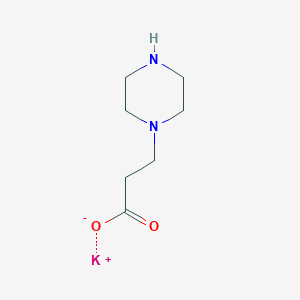
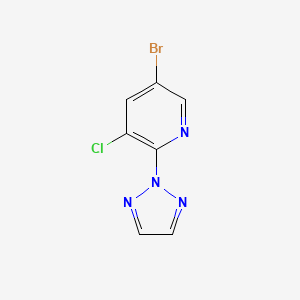
![4-[(3-Bromo-4-fluorophenyl)(cyano)amino]butanenitrile](/img/structure/B2682366.png)
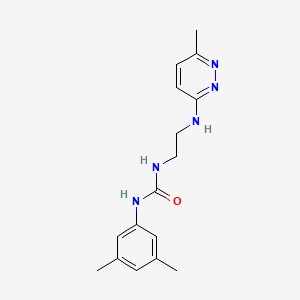
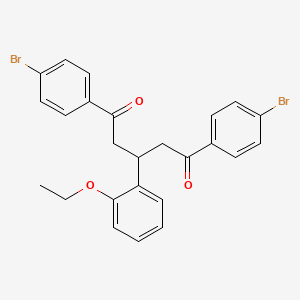
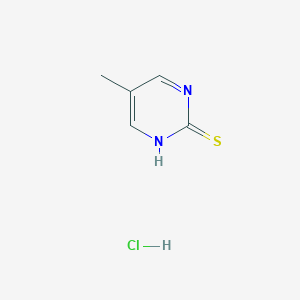

![2-(3-fluorophenyl)-6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)